N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide
CAS No.: 921124-88-1
Cat. No.: VC11862995
Molecular Formula: C16H16ClN5O4S
Molecular Weight: 409.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921124-88-1 |
|---|---|
| Molecular Formula | C16H16ClN5O4S |
| Molecular Weight | 409.8 g/mol |
| IUPAC Name | N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4-dimethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C16H16ClN5O4S/c1-25-14-8-7-13(9-15(14)26-2)27(23,24)18-10-16-19-20-21-22(16)12-5-3-11(17)4-6-12/h3-9,18H,10H2,1-2H3 |
| Standard InChI Key | GYQULEQQSPEMIH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)OC |
Introduction
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound featuring a tetrazole ring, a sulfonamide group, and a dimethoxybenzene moiety. This compound is of interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications.
Synthesis and Chemical Reactivity
The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step reactions. The tetrazole ring can be synthesized through the reaction of a nitrile with sodium azide in the presence of a base. The sulfonamide group can be introduced by reacting the tetrazole derivative with a sulfonyl chloride.
The chemical reactivity of this compound is influenced by its functional groups:
-
Tetrazole Ring: Can participate in cycloaddition reactions or act as a nucleophile.
-
Sulfonamide Group: Can undergo nucleophilic substitution reactions.
-
Dimethoxybenzene Moiety: Contributes to the compound's solubility and potential biological interactions.
Biological Activity and Potential Applications
Compounds with similar structures to N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide have shown promise in pharmacology, particularly in antimicrobial and anticancer research. The presence of the tetrazole ring and sulfonamide group suggests potential interactions with biological targets, which could lead to therapeutic applications.
Future Directions
Further research is needed to fully explore the biological activity and therapeutic potential of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethoxybenzene-1-sulfonamide. This includes in vitro and in vivo studies to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume